molecular formula C13H11FN2O B1489701 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol CAS No. 1990005-78-1

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol

Cat. No.: B1489701
CAS No.: 1990005-78-1
M. Wt: 230.24 g/mol
InChI Key: MGXPNEXXCIYROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a pyrimidin-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative of the cyclopropyl group with a halogenated pyrimidin-4-ol derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and require the use of a base, such as sodium carbonate, and a solvent, such as toluene or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the Suzuki-Miyaura reaction using larger reactors and continuous flow processes to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol has shown potential in several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting various diseases.

  • Industry: Its unique structure makes it valuable in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol can be compared to other similar compounds, such as:

  • 2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethyl]triphenyl-phosphonium Bromide: This compound is used in the production of Pitavastatin, a drug for hypercholesterolemia.

  • Cyclopropyl (2,6-difluorophenyl)methanamine: Another fluorinated cyclopropyl compound with potential biological activity.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-cyclopropyl-4-(3-fluorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXPNEXXCIYROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol
Reactant of Route 2
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol
Reactant of Route 3
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol
Reactant of Route 5
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol
Reactant of Route 6
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.